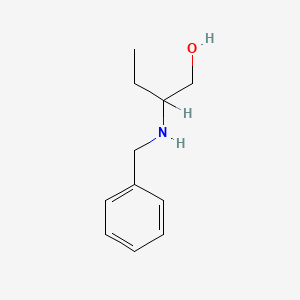

2-(Benzylamino)butan-1-ol

Description

Significance of Chiral β-Amino Alcohols as Structural Motifs in Organic Synthesis

Chiral β-amino alcohols, also known as 1,2-amino alcohols, are a critically important class of organic compounds. Their structure, characterized by amino and hydroxyl groups on adjacent carbon atoms, makes them a versatile scaffold in the field of organic synthesis. researchgate.netgrafiati.com These structural motifs are prevalent in a wide array of natural products, pharmaceuticals, and other biologically active molecules. researchgate.netacs.org The presence of vicinal stereocenters in many chiral β-amino alcohols adds to their significance, as the precise three-dimensional arrangement of atoms is often crucial for biological activity. acs.org

The utility of chiral β-amino alcohols extends to their application as chiral auxiliaries, ligands for asymmetric catalysis, and as fundamental building blocks for the synthesis of more complex molecules. researchgate.netbohrium.comdiva-portal.org As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and often recovered. diva-portal.org When used as ligands, they coordinate with metal catalysts to create a chiral environment that influences the stereochemical outcome of reactions, such as the hydrogenation of ketones or the alkylation of enolates. researchgate.net Furthermore, their inherent bifunctionality allows them to serve as precursors for other valuable chiral structures like oxazolidinones and oxazolines. researchgate.net The demand for enantiomerically pure β-amino alcohols has driven the development of numerous synthetic strategies, including methods starting from the chiral pool (e.g., amino acids), as well as asymmetric catalytic routes. grafiati.com

Overview of 2-(Benzylamino)butan-1-ol (B3010502) as a Prototypical Chiral Amino Alcohol Scaffold

This compound is a chiral organic compound that serves as a representative example of a β-amino alcohol. cymitquimica.combiosynth.com Its structure features a butanol backbone with a benzylamino group attached to the second carbon atom. This compound and its derivatives are recognized as useful precursors for various chiral molecules and are applied as catalyst ligands or chiral auxiliaries in stereoselective reactions. researchgate.net

The synthesis of this compound can be achieved through several methods. A common and efficient approach involves the catalytic hydrogenation of a Schiff base precursor, (S)-(+)-2-(N-benzylideneamino)butan-1-ol. researchgate.netresearchgate.net This reaction is typically performed under mild conditions using a palladium on carbon (Pd/C) catalyst. researchgate.net Research has optimized this process, demonstrating that the choice of solvent significantly impacts reaction speed and product purity, with apolar solvents like toluene (B28343) favoring high purity and complete conversion. researchgate.netresearchgate.net Another synthetic route is the reductive amination of the corresponding amino alcohol, such as (R)-(-)-2-aminobutan-1-ol, with benzaldehyde (B42025) and a reducing agent like sodium borohydride. chemicalbook.com

One of the notable applications of this compound is its use as a resolving agent. For instance, (S)-(+)-2-(N-benzylamino)butan-1-ol has proven effective in the optical resolution of important cyclopropanecarboxylic acids through the formation of diastereomeric salts. researchgate.netresearchgate.net It is also a building block for more complex molecules; for example, (S)-(+)-2-Amino-1-butanol, a related precursor, is used to synthesize an enantiomer of roscovitine, (S)-2-(6-benzylamino-9-isopropyl-9H-purin-2-ylamino) butan-1-ol. ottokemi.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 26020-80-4 | C₁₁H₁₇NO | 179.26 | 120-125 / 0.6 Torr jk-sci.com |

| (S)-(+)-2-Aminobutan-1-ol | 5856-62-2 | C₄H₁₁NO | 89.14 | 172-174 ottokemi.com |

| (R)-(-)-2-Aminobutan-1-ol | 5856-63-3 | C₄H₁₁NO | 89.14 | Not specified |

Note: Data sourced from multiple references as indicated. Boiling point for this compound is given under reduced pressure.

Table 2: Research Findings on the Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) via Hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol (BDAB)

| Solvent | Catalyst/Substrate Ratio (g/g) | Conversion (%) | Purity of BAB (%) | Isolated Yield (%) | Selectivity (%) |

| Toluene | 0.02 | Complete | >95 | 93 | 90 |

| Methanol | Not Specified | Complete | High | Not Specified | Not Specified |

| Hexane | Not Specified | Complete | High | Not Specified | Not Specified |

| Dichloromethane | Not Specified | Complete | High | Not Specified | Not Specified |

| Tetrahydrofuran | Not Specified | Complete | High | Not Specified | Not Specified |

| Ethyl acetate (B1210297) | Not Specified | Complete | High | Not Specified | Not Specified |

This table summarizes findings from a study on the catalytic hydrogenation of the Schiff base precursor to (S)-(+)-2-(N-benzylamino)butan-1-ol over a 10% Pd/C catalyst at room temperature and atmospheric pressure. The study found toluene to be a favorable solvent for achieving high purity, yield, and selectivity. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBTQBTIYCCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzylamino Butan 1 Ol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing specific enantiomers of 2-(benzylamino)butan-1-ol (B3010502), such as the (S)-(+)-enantiomer, which is a valuable resolving agent. The two principal strategies employed are the catalytic hydrogenation of Schiff base precursors and the direct N-benzylation of 2-aminobutan-1-ol.

Catalytic Hydrogenation of Schiff Bases Precursors

A highly effective and widely reported method for synthesizing this compound is the reductive amination pathway. This process involves two main steps: first, the condensation of 2-aminobutan-1-ol with benzaldehyde (B42025) to form a Schiff base, specifically (S)-(+)-2-(N-benzylideneamino)butan-1-ol. The second step is the catalytic hydrogenation of this imine intermediate to yield the desired final product. This method is noted for its efficiency and the high purity of the resulting amino alcohol.

The key to a successful hydrogenation is the selection and optimization of the catalyst system. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for the reduction of imines and Schiff bases. nih.gov Research has shown that a 10% Pd/C catalyst (specifically Selcat Q) is highly efficient for the hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol. nih.gov

Optimization studies have demonstrated that a very low catalyst-to-substrate ratio of 0.02 g/g is sufficient to achieve high yield and purity under mild conditions. nih.gov This efficiency is a significant advantage for industrial applications, minimizing the cost associated with precious metal catalysts. The reaction proceeds effectively at atmospheric pressure and a temperature of 25 °C, highlighting the mildness of the required conditions. nih.gov

| Catalyst System | Catalyst/Substrate Ratio (g/g) | Pressure | Temperature | Yield | Purity | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 10% Pd/C (Selcat Q) | 0.02 | Atmospheric | 25 °C | 93% | 97% | 90% | nih.gov |

The choice of solvent plays a critical role in the catalytic hydrogenation process, influencing both the reaction rate and the final product's purity. A variety of organic solvents have been studied for the hydrogenation of the Schiff base precursor of this compound over a 10% Pd/C catalyst. nih.govuniovi.es

Toluene and tetrahydrofuran (THF) were found to facilitate high initial reaction rates. uniovi.es Dichloromethane also proved to be a useful solvent under mild conditions. However, due to its environmental and health concerns, ethyl acetate (B1210297) is often preferred as a suitable alternative without a significant loss in activity or selectivity. uniovi.es

An interesting observation was made when using hexane as the solvent. Although the product, (S)-(+)-2-(N-benzylamino)butan-1-ol, precipitated out of the reaction mixture at approximately 80% conversion, the reaction proceeded to completion. uniovi.es This precipitation resulted in an exceptionally pure product (99.5%) after filtration and redissolving the precipitate, demonstrating a unique purification advantage in this solvent system. uniovi.es

| Solvent | Initial Rate (mmol H₂ mmol Pd⁻¹ min⁻¹) | Purity of Product | Observations | Reference |

|---|---|---|---|---|

| Toluene | 3.04 | >95% | High reaction rate | uniovi.es |

| Tetrahydrofuran (THF) | 2.56 | >95% | High reaction rate | uniovi.es |

| Ethyl Acetate | - | - | Good alternative to Dichloromethane | uniovi.es |

| Dichloromethane | - | - | Useful under mild conditions | uniovi.es |

| Hexane | - | 99.5% | Product precipitates during reaction, leading to very high purity. | uniovi.es |

Selectivity in the catalytic hydrogenation of the Schiff base is crucial for obtaining a high-purity product. The high yields (93%) and purities (97-99.5%) achieved with the 10% Pd/C catalyst system in solvents like toluene and hexane indicate that the formation of by-products is minimal under optimized conditions. nih.govuniovi.es

The primary potential side reaction in such hydrogenations is hydrogenolysis, where C-N or C-O bonds could be cleaved under harsh conditions. However, the use of mild conditions (atmospheric pressure and room temperature) effectively suppresses these unwanted reactions, leading to high chemoselectivity for the reduction of the imine C=N bond. The high selectivity (90% in toluene) underscores the efficiency of this method in preventing the formation of significant impurities. nih.gov

Direct N-Benzylation of 2-Aminobutan-1-ol

An alternative synthetic route to this compound is the direct N-alkylation of 2-aminobutan-1-ol. This method involves a nucleophilic substitution reaction where the amino group of 2-aminobutan-1-ol attacks an appropriate benzylating agent.

Benzyl (B1604629) halides, such as benzyl chloride or benzyl bromide, are common reagents for the N-benzylation of amines. The reaction proceeds via a standard nucleophilic substitution mechanism, where the nitrogen atom of the primary amine in 2-aminobutan-1-ol displaces the halide from the benzyl group. This process is known as ammonolysis of alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide by-product, which shifts the equilibrium towards the product.

A significant challenge with this method is controlling the degree of alkylation. The primary amine product, this compound, is also a nucleophile and can react further with the benzyl halide. This can lead to the formation of by-products such as the di-benzylated tertiary amine and, subsequently, the tri-benzylated quaternary ammonium salt. Therefore, careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to maximize the yield of the desired mono-benzylated product.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is a critical step in chemical synthesis to maximize yield, selectivity, and efficiency while minimizing resource consumption. For the synthesis of this compound, key parameters such as temperature, solvent, catalyst loading, and reactant ratios are carefully controlled.

Modern approaches to reaction optimization increasingly utilize high-throughput experimentation and machine learning algorithms. These methods allow for the simultaneous optimization of multiple reaction variables, moving beyond the traditional one-variable-at-a-time approach. This enables a more rapid exploration of the complex interplay between different parameters to identify the optimal conditions for yield, purity, and cost-effectiveness beilstein-journals.org.

In the context of specific synthetic routes to this compound, such as reductive amination, optimization might involve screening different reducing agents, catalyst systems (e.g., varying metal supports), hydrogen pressure, and temperature to achieve quantitative yields mdpi.com. For instance, in the reductive amination of ketones, cobalt-based catalysts have been shown to produce target amines in yields of 72–96% under optimized conditions of 100 °C and 100 bar H₂ pressure mdpi.com. Similarly, for ring-opening reactions, performing the synthesis under solvent-free conditions or in aqueous media can enhance efficiency and yield, representing an environmentally friendly optimization strategy organic-chemistry.orgresearchgate.net.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a cornerstone method for amine synthesis. It involves the conversion of a carbonyl group to an amine through an intermediate imine, which is then reduced. This versatile reaction can be applied to synthesize this compound from appropriate carbonyl precursors.

A direct route to this compound is the reductive amination of the corresponding α-hydroxy ketone, 1-hydroxybutan-2-one, with benzylamine. This reaction typically proceeds in one pot, where the ketone and amine first condense to form an imine intermediate, which is subsequently reduced in situ to the desired β-amino alcohol.

Various catalytic systems have been developed for this transformation. For example, cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes with primary amines like benzylamine, achieving high yields (72–96%) under 100 bar of hydrogen pressure at 100°C mdpi.com. Gold catalysts supported on various oxides have also been investigated for the reductive amination of ketones with benzylamine, with systems like 4 wt% Au/CeO₂/TiO₂ giving yields as high as 79% d-nb.inforesearchgate.net. Biocatalytic approaches using amine dehydrogenases also provide a green and highly selective alternative for the reductive amination of 1-hydroxybutan-2-one researchgate.net.

The choice of reducing agent and reaction conditions is crucial. Common lab-scale reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), while industrial processes often favor catalytic hydrogenation due to its atom economy and reduced waste.

Table 1: Catalytic Systems for Reductive Amination of Ketones with Benzylamine

| Catalyst System | Substrate | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4 wt% Au/CeO₂/TiO₂ | Cyclohexanone | 100 | 30 | 79 | d-nb.inforesearchgate.net |

| 4 wt% Au/TiO₂ | Cyclohexanone | 100 | 30 | 72 | d-nb.inforesearchgate.net |

| Co-DAB/SiO₂ | p-Methoxybenzaldehyde | 100 | 100 | 96 | mdpi.com |

| Amine Dehydrogenase | 1-Hydroxybutan-2-one | Ambient | N/A | >99 (conversion) | researchgate.net |

A powerful and general strategy for the enantioselective synthesis of β-amino alcohols involves the asymmetric hydrogenation of the carbonyl group in α-amino ketones. This method is highly valued as it can produce chiral amino alcohols with high optical purity, which are crucial building blocks for many pharmaceuticals nih.gov.

The process typically employs transition-metal catalysts featuring chiral ligands. Recent advancements have focused on earth-abundant metals like cobalt, which has been used to efficiently hydrogenate α-primary amino ketones to chiral vicinal amino alcohols with excellent enantioselectivities (up to 99% ee) and high yields nih.govacs.org. Ruthenium-based catalysts, particularly Noyori-type catalysts, are also widely used for the asymmetric transfer hydrogenation (ATH) of α-amino ketones. These systems can achieve high conversions and enantiomeric excess by matching the protecting group on the amine with the specific reducing agent and catalyst acs.orgthieme-connect.comacs.org.

The key to this strategy is the catalyst's ability to differentiate between the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The reaction is often performed under hydrogen pressure or using a hydrogen donor like isopropanol (B130326) or formic acid in transfer hydrogenation processes thieme-connect.commdpi.com. This methodology provides a more efficient route to chiral β-amino alcohols by avoiding the need for protection and deprotection steps often required in other synthetic pathways nih.gov.

Table 2: Asymmetric Hydrogenation of α-Amino Ketones

| Catalyst Type | Ligand/System | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cobalt-based | Chiral P,N,N-ligand | Efficient for α-primary amino ketones | Up to 99% | nih.govacs.org |

| Ruthenium-based | Noyori-type (e.g., RuCl(S,S)-Teth-TsDpen) | Asymmetric Transfer Hydrogenation (ATH) | >99% | acs.org |

| Iridium-based | Chiral Spiro Ligands | High efficiency and TON up to 100,000 | Up to 99.9% | researchgate.net |

Ring-Opening Reactions of Epoxides or Aziridines as Routes to β-Amino Alcohols

The nucleophilic ring-opening of strained three-membered rings, specifically epoxides and aziridines, is a classic and highly effective method for preparing β-amino alcohols. The reaction involves the attack of an amine nucleophile on one of the ring's carbon atoms, leading to the formation of a C-N bond and a vicinal alcohol.

The reaction of an epoxide with an amine, known as aminolysis, provides a direct route to β-amino alcohols. To synthesize this compound, the starting epoxide would be 1,2-epoxybutane (also known as ethyloxirane) nih.govnih.gov. The nucleophilic attack by benzylamine on the epoxide ring leads to the desired product.

For unsymmetrical aliphatic epoxides like 1,2-epoxybutane, the aminolysis reaction generally proceeds via an Sₙ2 mechanism, with the amine preferentially attacking the less sterically hindered carbon atom beilstein-journals.org. In this case, the attack occurs at the C1 position, yielding the desired this compound as the major regioisomer. While the reaction can proceed without a catalyst, often at elevated temperatures, various promoters can be used to increase the rate and allow for milder conditions organic-chemistry.orgacademax.commit.edu. Protocols that are metal- and solvent-free, sometimes using a mild acid like acetic acid, have been developed to provide β-amino alcohols in high yields with excellent regioselectivity, aligning with the principles of green chemistry rsc.org.

Achieving enantioselectivity in the ring-opening of epoxides is crucial for producing optically pure β-amino alcohols. This is typically accomplished by using a chiral catalyst that can direct the nucleophilic attack of the amine to one side of the epoxide. A variety of catalyst systems have been explored for this purpose.

Zinc(II) Salts: Commercially available zinc salts, such as zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O], have been found to be highly efficient catalysts for the ring-opening of epoxides with amines nih.govacs.orgresearchgate.net. These reactions can often be performed under solvent-free conditions, affording β-amino alcohols in high yields with excellent regioselectivity nih.govacs.org. The catalytic activity of zinc compounds is influenced by the counteranion, with perchlorate being particularly effective nih.govacs.org.

Scandium Complexes: Scandium(III) triflate [Sc(OTf)₃] is another powerful Lewis acid catalyst used for the regioselective synthesis of β-amino alcohols from epoxides and amines researchgate.net. When combined with chiral ligands, such as N,N'-dioxides or bipyridines, scandium complexes can catalyze the asymmetric ring-opening of meso-epoxides with high enantioselectivity, often in environmentally benign solvents like water organic-chemistry.orgthieme-connect.comnih.gov.

Zeolites: Zeolites, which are microporous aluminosilicates, can serve as heterogeneous catalysts for the ring-opening of epoxides with amines oup.com. Their catalytic activity is attributed to the presence of both acid and base sites within their framework. Moderately acidic and basic zeolites have shown higher catalytic activity and regioselectivity compared to strongly acidic or basic variants oup.com. The use of zeolites offers advantages such as ease of separation and catalyst recyclability researchgate.net.

Chiral Sulfinamides: Organocatalysts based on chiral sulfinamides have been developed for the asymmetric ring-opening of meso-epoxides with anilines. These catalysts can achieve excellent enantioselectivity at room temperature, providing a metal-free alternative for the synthesis of chiral β-amino alcohols organic-chemistry.org.

Table 3: Catalyst Systems for Enantioselective Ring-Opening of Epoxides

| Catalyst System | Nucleophile | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Scandium(III) / Chiral Bipyridine | Aromatic amines | Effective in water | Up to 95% | organic-chemistry.org |

| Chiral Sulfinamide Organocatalyst | Anilines | Metal-free, room temperature | Up to 98% | organic-chemistry.org |

| Cr(III)-Salen Complex | TMSN₃ | Low catalyst loading (0.01 mol%) | Up to 94% | mdpi.com |

| Scandium(III) / Chiral N,N'-Dioxide | Pyrazole derivatives | Highly stereo- and enantioselective | Not specified | thieme-connect.com |

Chemo-, Regio-, and Stereoselectivity in Ring Opening Processes

The synthesis of this compound is frequently accomplished through the nucleophilic ring-opening of a suitable epoxide precursor, 1,2-epoxybutane, with benzylamine. The success of this reaction is highly dependent on controlling three key aspects of selectivity: chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the primary amine of benzylamine must selectively attack the epoxide ring over any other potentially reactive sites. Given the high reactivity of the strained three-membered ether ring of the epoxide, this transformation is generally chemoselective under mild conditions.

Regioselectivity : The crucial factor in forming the desired product is regioselectivity—the preferential attack of the nucleophile at one of the two electrophilic carbon atoms of the epoxide ring (C1 or C2). 1,2-epoxybutane is an unsymmetrical epoxide. The outcome of the reaction is dictated by the reaction mechanism, which can be influenced by the reaction conditions.

Under neutral or basic conditions , the reaction proceeds via a classic S_N_2 (bimolecular nucleophilic substitution) mechanism. The benzylamine nucleophile will preferentially attack the less sterically hindered carbon atom. In 1,2-epoxybutane, the C1 position (the -CH₂ group) is significantly less encumbered than the C2 position (the -CH(CH₂CH₃) group). This attack leads to the exclusive or major formation of the desired product, this compound.

Under acidic conditions , the epoxide oxygen is first protonated, activating the ring towards opening. The reaction then proceeds with a character that is intermediate between S_N_1 and S_N_2. While the nucleophile still attacks from the backside, there is significant positive charge buildup on the more substituted carbon atom (C2), making it more electrophilic. This can lead to the formation of the undesired regioisomer, 1-(benzylamino)butan-2-ol. Therefore, to ensure the synthesis of this compound, the reaction is typically performed under non-acidic conditions. researchgate.net A metal- and solvent-free protocol using acetic acid as a mediator has also been reported to achieve high regioselectivity for the synthesis of various β-amino alcohols from epoxides and amines. rsc.org

Stereoselectivity : If a specific stereoisomer of this compound is desired, a stereochemically pure starting material must be used. The ring-opening of an epoxide with an amine is a stereospecific S_N_2 reaction that occurs with an inversion of configuration at the center of attack. Therefore, to synthesize (S)-2-(benzylamino)butan-1-ol, one would start with (R)-1,2-epoxybutane. The benzylamine will attack the C1 position, and while this center is not chiral, the stereochemistry at the C2 position is retained, resulting in the (S) product. Conversely, using (S)-1,2-epoxybutane will yield (R)-2-(benzylamino)butan-1-ol.

The table below summarizes the expected outcomes for the ring-opening of 1,2-epoxybutane with benzylamine under different conditions.

| Starting Epoxide | Reaction Conditions | Mechanism | Site of Attack | Major Product | Stereochemical Outcome |

| Racemic 1,2-Epoxybutane | Neutral / Basic | S_N_2 | C1 (less hindered) | Racemic this compound | Racemic mixture |

| (R)-1,2-Epoxybutane | Neutral / Basic | S_N_2 | C1 (less hindered) | (S)-2-(Benzylamino)butan-1-ol | Inversion of configuration |

| (S)-1,2-Epoxybutane | Neutral / Basic | S_N_2 | C1 (less hindered) | (R)-2-(Benzylamino)butan-1-ol | Inversion of configuration |

| Racemic 1,2-Epoxybutane | Acidic | S_N_1-like | C2 (more substituted) | Racemic 1-(Benzylamino)butan-2-ol | Racemic mixture |

Asymmetric Carbon-Carbon Bond Formation Methodologies

While epoxide ring-opening is a powerful tool, other advanced methods focus on constructing the carbon skeleton of β-amino alcohols asymmetrically. These methods are particularly valuable for creating libraries of chiral compounds.

Catalytic Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Scaffolds

The catalytic asymmetric cross aza-pinacol (CAP) coupling reaction is a modern strategy for synthesizing chiral β-amino alcohols. This method involves the reductive cross-coupling of an imine and an aldehyde or ketone. For a molecule like this compound, this would conceptually involve the coupling of N-benzylidenepropan-1-amine with formaldehyde, although practical applications often use different synthons. The key to this reaction is a chiral catalyst, often based on transition metals like titanium, copper, or chromium, which controls the stereochemistry of the newly formed C-C bond and the two adjacent stereocenters. The reaction provides a highly convergent and atom-economical route to enantioenriched β-amino alcohols from simple starting materials.

Carbonyl Reductive Coupling via Hydrogen Auto-Transfer

Hydrogen auto-transfer, also known as borrowing hydrogen catalysis, is an efficient and sustainable process for forming C-N bonds. In the context of β-amino alcohol synthesis, this methodology can be adapted for the reductive coupling of a ketone with an amine. For instance, the synthesis could be envisioned by coupling 1-hydroxybutan-2-one with benzylamine. The mechanism involves the temporary oxidation of the alcohol in 1-hydroxybutan-2-one to an aldehyde by a transition-metal catalyst (e.g., ruthenium or iridium), which releases a metal-hydride species. The aldehyde then condenses with benzylamine to form an imine. Finally, the metal-hydride reduces the imine in situ to form the final β-amino alcohol product, this compound. This process is highly atom-economical as it avoids the use of external reducing agents and generates water as the only byproduct.

Intramolecular C(sp³)–H Nitrene Insertion as Precursors to Chiral β-Amino Alcohols

A powerful strategy for creating complex cyclic and acyclic amines involves the intramolecular insertion of a reactive nitrene species into a C(sp³)–H bond. To generate a precursor for a chiral β-amino alcohol like this compound, one could design a substrate containing a sulfamate or other nitrene precursor. For example, a suitably protected butan-1-ol derivative with a nitrene precursor at the C2 position could be synthesized. Upon activation (often with a rhodium or ruthenium catalyst), the nitrene is generated and can insert into a C-H bond. In an intramolecular fashion, this typically leads to the formation of a cyclic intermediate, such as an oxathiazinane, which can then be hydrolyzed to reveal the chiral β-amino alcohol. The stereoselectivity of the C-H insertion is directed by the chiral catalyst, allowing for access to enantioenriched products.

Biocatalytic Approaches to Chiral Amino Alcohols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity.

Enzymatic Cascade Reactions for Specific Amino Alcohol Syntheses

Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, are highly efficient for synthesizing complex molecules like chiral amino alcohols. A potential biocatalytic route to (S)-2-(benzylamino)butan-1-ol could involve a cascade starting from a simple precursor. For example, a transaminase could be used to convert a keto-alcohol, 1-hydroxybutan-2-one, into (S)-2-amino-butan-1-ol using an amine donor. Subsequently, a second enzyme, such as an N-benzyl transferase or a reductive aminase, could selectively introduce the benzyl group onto the primary amine. This one-pot, multi-enzyme approach minimizes intermediate purification steps, reduces waste, and can achieve very high enantiomeric purity in the final product. The specificity of the enzymes involved ensures excellent control over the desired stereochemical outcome.

Stereoselective Biotransformations and Protein Engineering for Amino Alcohol Production

The quest for greener and more efficient chemical processes has propelled the use of biocatalysis in the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, offer a powerful tool for the production of enantiopure amino alcohols under mild reaction conditions.

Recent advancements in protein engineering have further expanded the capabilities of biocatalytic systems. Through techniques like directed evolution and site-directed mutagenesis, the substrate scope, activity, and stability of enzymes can be significantly enhanced. For the production of chiral amino alcohols, engineered amine dehydrogenases (AmDHs) and transaminases are of particular interest. These enzymes can catalyze the asymmetric amination of corresponding hydroxy ketones, leading to the desired amino alcohol with high enantiomeric excess. While specific examples detailing the direct enzymatic synthesis of this compound are not extensively reported, the general principles of these biocatalytic approaches are highly relevant. The enzymatic reductive amination of 1-hydroxy-2-butanone, a potential precursor, using an engineered AmDH could theoretically yield 2-aminobutan-1-ol, which can then be benzylated.

| Enzyme Class | Precursor | Key Transformation | Advantages |

| Amine Dehydrogenase (AmDH) | 1-Hydroxy-2-butanone | Asymmetric Reductive Amination | High enantioselectivity, mild conditions |

| Transaminase (TAm) | 1-Hydroxy-2-butanone | Asymmetric Amination | High enantioselectivity, use of amine donors |

Enantiopure Synthesis Strategies

Chiral Pool Synthesis Utilizing Precursors like 2-Aminobutan-1-ol

Chiral pool synthesis is a widely employed strategy that utilizes readily available, enantiomerically pure natural products as starting materials. In the context of this compound synthesis, the enantiomers of 2-aminobutan-1-ol serve as excellent chiral precursors. This approach leverages the pre-existing stereocenter of the starting material, thereby avoiding the need for a separate asymmetric induction step.

A common method involves the reductive amination of benzaldehyde with an enantiopure isomer of 2-aminobutan-1-ol. This two-step, one-pot reaction typically proceeds through the formation of a Schiff base intermediate, which is then reduced in situ to the desired N-benzylated product. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice. The reaction conditions are generally mild, and the desired product can be obtained in good yield and with high optical purity, as the stereocenter of the starting amino alcohol is preserved throughout the reaction sequence.

| Precursor | Reagent | Key Intermediate | Product |

| (S)-2-Aminobutan-1-ol | Benzaldehyde | (S)-2-(Benzylideneamino)butan-1-ol | (S)-2-(Benzylamino)butan-1-ol |

| (R)-2-Aminobutan-1-ol | Benzaldehyde | (R)-2-(Benzylideneamino)butan-1-ol | (R)-2-(Benzylamino)butan-1-ol |

Diastereoselective and Enantioselective Routes to this compound

Diastereoselective and enantioselective syntheses are powerful approaches that allow for the creation of specific stereoisomers from achiral or racemic starting materials. These methods often rely on the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

For the synthesis of this compound, diastereoselective strategies could involve the reaction of a chiral amine with a racemic epoxide or the addition of a nucleophile to a chiral imine. For instance, the nucleophilic addition of an ethyl group (from an organometallic reagent like ethyllithium or a Grignard reagent) to a chiral N-benzyl-1-amino-1-oxo-2-propanal derivative could proceed with high diastereoselectivity, which after reduction of the aldehyde would yield the desired amino alcohol. The stereochemical outcome is dictated by the existing chiral center in the starting material, often following Felkin-Anh or Cram's chelation control models.

Enantioselective approaches, on the other hand, aim to introduce the chirality into the molecule. This can be achieved through asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an N-benzyl-2-amino-1-butanone derivative, using a chiral metal catalyst (e.g., based on ruthenium, rhodium, or iridium) and a chiral ligand. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess.

| Strategy | Key Concept | Example Reaction |

| Diastereoselective | Control of stereochemistry by an existing chiral center. | Nucleophilic addition to a chiral N-protected amino aldehyde. |

| Enantioselective | Introduction of chirality using a chiral catalyst or reagent. | Asymmetric hydrogenation of a prochiral N-benzyl amino ketone. |

Dynamic Kinetic Resolution and Enantioconvergent Processes in Amino Alcohol Synthesis

Dynamic kinetic resolution (DKR) is an elegant strategy that allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product with a 100% yield. This process combines a kinetic resolution step, which selectively reacts with one enantiomer of the racemate, with an in-situ racemization of the unreactive enantiomer.

In the context of amino alcohol synthesis, a DKR of a racemic N-acylated 2-aminobutan-1-ol could be envisioned. This would involve an enantioselective enzymatic hydrolysis or alcoholysis of the acyl group, where the enzyme selectively acts on one enantiomer. Simultaneously, a racemization catalyst, often a transition metal complex (e.g., ruthenium or palladium-based), would continuously interconvert the unreactive enantiomer to the reactive one. This allows for the complete conversion of the racemate into a single, enantiopure acylated or deacylated product.

Enantioconvergent processes are conceptually similar, where a racemic starting material is converted into a single enantiomeric product through a reaction pathway that funnels both enantiomers of the starting material to the same chiral product. While specific applications of DKR and enantioconvergent processes for the direct synthesis of this compound are not well-documented, these powerful techniques represent a promising avenue for future research in the efficient and stereoselective production of this and other chiral amino alcohols.

| Process | Principle | Potential Application |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in-situ racemization. | Enzymatic resolution of a racemic derivative of 2-aminobutan-1-ol coupled with metal-catalyzed racemization. |

| Enantioconvergent Synthesis | Conversion of both enantiomers of a racemate to a single enantiomeric product. | Catalytic asymmetric transformation of a racemic precursor that proceeds through a common chiral intermediate. |

Applications in Asymmetric Catalysis

2-(Benzylamino)butan-1-ol (B3010502) as a Chiral Ligand in Metal-Catalyzed Reactions

The efficacy of this compound in asymmetric synthesis stems from its structure as a chiral 1,2-amino alcohol. researchgate.netresearchgate.net This structural motif is a cornerstone in the design of chiral ligands that can coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The presence of both a hydroxyl and a secondary amine group allows for modification and coordination to a metal, making it a valuable scaffold for a range of catalytic applications. researchgate.net

Ligand Design and Modification Strategies

The basic structure of this compound serves as a template for various modifications aimed at enhancing catalytic performance, stability, and recyclability. Key strategies include derivatization to improve chelating ability and immobilization on polymer supports.

Derivatization for Chelating Ability: The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring. The chelating ability can be fine-tuned by modifying the substituents on the nitrogen atom. For instance, replacing the benzyl (B1604629) group or introducing other functional groups can alter the steric and electronic properties of the ligand, thereby influencing the activity and enantioselectivity of the resulting metal complex. One example involves the derivatization to 1-[2′-(6′-methoxynaphthyl)]-2-(N,N-dibenzylamino)-3-methyl-butan-1-ol, which demonstrates how the core butanol structure can be elaborated into more complex ligands. polyu.edu.hk

Polymer-Supported Ligands: To address challenges related to catalyst separation and reuse, ligands derived from this compound can be immobilized on solid supports. nih.govgoogle.com Attaching the ligand to a polymer backbone creates a heterogeneous catalyst that can be easily recovered from the reaction mixture by filtration. nih.govresearchgate.net This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Research has shown the viability of soluble polymer-bound ligands, which offer benefits such as improved recoverability without compromising the catalytic activity often seen with insoluble supports. polyu.edu.hk The use of polymeric supports is a key strategy for developing more sustainable and economically viable catalytic processes. researchgate.net

Transition Metal Complexes and Their Catalytic Activity with this compound Derivatives

Derivatives of this compound form complexes with various transition metals, most notably ruthenium and copper, to catalyze a range of important asymmetric reactions.

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a fundamental transformation in synthetic chemistry. mdpi.com Ruthenium(II) complexes featuring chiral ligands are particularly effective for this purpose. tcichemicals.com Chiral 1,2-amino alcohols, the class to which this compound belongs, are well-established as effective ligands or chiral auxiliaries in the hydrogenation of carbonyl compounds. researchgate.net

Catalysts generated from Ru(II) precursors and chiral N-sulfonylated 1,2-diamine ligands have demonstrated high efficiency. nih.gov While direct data for this compound in this specific system is not detailed, the principle relies on the formation of a chiral metal-ligand complex that selectively delivers hydrogen to one face of the carbonyl group. The mechanism often involves a six-membered pericyclic transition state where the ligand's NH group and the metal-hydride interact with the carbonyl substrate. The enantioselectivity is governed by the specific stereochemistry of the ligand. For example, in the asymmetric hydrogenation of 4-chromanone (B43037) derivatives using a chiral Ru(II) catalyst, excellent enantioselectivities (up to 97% ee) have been achieved. nih.gov

Table 1: Representative Results for Ru-Catalyzed Asymmetric Hydrogenation of Ketones (Note: This table illustrates typical results for the class of reactions catalyzed by chiral amino-based ligands, as specific data for this compound was not available in the reviewed sources.)

| Entry | Ketone Substrate | Chiral Ligand Type | Metal Complex | Yield (%) | ee (%) |

| 1 | Acetophenone | N-Tosylethylenediamine | Ru(II) | >99 | 97 (S) |

| 2 | 4-Chromanone | N-Tosylethylenediamine | Ru(II) | quant. | 97 (S) |

| 3 | 1-Tetralone | N-Tosylethylenediamine | Ru(II) | >99 | 99 (S) |

| Data derived from studies on Ru(II) complexes with related chiral diamine and amino alcohol ligands. nih.gov |

The formation of carbon-carbon bonds is central to organic synthesis, and performing this enantioselectively is a primary goal of asymmetric catalysis. rsc.org Ligands derived from this compound and similar amino alcohols are employed in several key C-C bond-forming reactions.

The direct catalytic asymmetric α-alkylation of aldehydes and ketones is a powerful but challenging transformation. mpg.deprinceton.edu Chiral 1,2-amino alcohols have been cited as useful chiral auxiliaries for the alkylation of enolates. researchgate.net The reaction typically involves the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophile. While organocatalysts like proline and its derivatives have seen extensive use, mpg.de the development of metal-based systems continues to be an active area of research. mdpi.com

The strategy often relies on the synergistic merger of multiple catalytic cycles, for example, combining aminocatalysis with photoredox or transition metal catalysis. princeton.edu Although specific examples detailing the use of this compound as the primary ligand in the asymmetric alkylation of aldehydes are not extensively documented in recent literature, the fundamental reactivity of related amino alcohols suggests its potential in this area. researchgate.netmdpi.com

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to yield a β-nitro alcohol. tcichemicals.com These products are highly valuable as they can be converted into 1,2-amino alcohols and other important building blocks. mdpi.com The development of catalytic asymmetric versions of the Henry reaction is of significant interest. beilstein-journals.orgnih.gov

Copper(II) complexes with chiral ligands have emerged as highly effective catalysts for this transformation. organic-chemistry.orgnih.govmdpi.com Research has shown that chiral bis(β-amino alcohol) ligands, which are structurally related to this compound, can form in situ complexes with copper(II) acetate (B1210297) to catalyze the asymmetric Henry reaction with high yields and excellent enantioselectivity. mdpi.com For example, a catalyst system using a ligand derived from (S)-2-amino-3-methylbutan-1-ol (L-valinol) afforded chiral nitroaldols with enantiomeric excesses up to 94.6%. mdpi.com The reaction proceeds effectively at room temperature in ethanol, highlighting the practicality of this catalytic system. mdpi.com

Table 2: Asymmetric Henry Reaction of Aldehydes with Nitromethane Catalyzed by a Chiral Bis(β-amino alcohol)-Cu(OAc)₂ Complex

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 2-Nitrobenzaldehyde | >99 | 92.4 |

| 2 | 4-Nitrobenzaldehyde | >99 | 88.3 |

| 3 | 4-Chlorobenzaldehyde | 99 | 89.2 |

| 4 | 4-Bromobenzaldehyde | 98 | 89.6 |

| 5 | 2-Naphthaldehyde | 97 | 94.6 |

| 6 | 3-Thiophenecarboxaldehyde | 96 | 82.3 |

| Data from a study using a catalyst system derived from a chiral thiophene-2,5-bis(β-amino alcohol) ligand and Cu(OAc)₂. mdpi.com |

Enantioselective Carbon-Carbon Bond Formation Reactions

Enantioselective Ketone Alkynylation

The enantioselective addition of alkynes to ketones is a powerful method for constructing chiral tertiary propargyl alcohols, which are valuable building blocks in organic synthesis. While specific examples detailing the use of this compound itself as a ligand in this transformation are not prevalent in the reviewed literature, the broader class of amino alcohol-derived ligands has been successfully employed. For instance, Zn(salen) complexes, which can be conceptually related to ligands derived from amino alcohols, have been shown to catalyze the enantioselective alkynylation of ketones. nih.gov The development of ligands derived from this compound for this reaction would involve creating a chiral environment around a metal center, such as zinc, to control the facial selectivity of the nucleophilic attack of the alkynylide on the prochiral ketone.

The design of such a ligand would typically involve the modification of the amino and hydroxyl groups of this compound to create a bidentate or tridentate ligand that can coordinate to a metal ion. The stereogenic center at the 2-position of the butanol backbone would be crucial in inducing asymmetry in the catalytic process.

Hetero Diels-Alder Reactions

The Hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. beilstein-journals.orgchim.it This reaction is a highly efficient method for the synthesis of heterocyclic compounds. Ligands derived from amino alcohols can be utilized in metal-catalyzed asymmetric HDA reactions to produce chiral heterocyclic products with high enantioselectivity.

For example, chiral ligands can coordinate to a Lewis acid catalyst, which then activates the dienophile towards cycloaddition. The chiral environment created by the ligand directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. While direct applications of this compound in this context are not explicitly detailed, the principle is well-established. For instance, o-benzoquinone derivatives have been used in catalytic, asymmetric inverse-electron-demand HDA reactions with ketene (B1206846) enolates generated in situ from acid chlorides and cinchona alkaloid catalysts, yielding products with excellent stereochemical control. chimia.ch

The potential of this compound as a precursor for ligands in asymmetric HDA reactions lies in its ability to be transformed into various ligand architectures. These ligands could be employed to control the stereochemical outcome of cycloadditions involving various dienes and dienophiles, leading to the synthesis of valuable chiral heterocycles.

Other Metal-Catalyzed Asymmetric Transformations

The utility of this compound and its derivatives extends to other metal-catalyzed asymmetric transformations, including sulfoxidation and asymmetric transfer hydrogenation.

Asymmetric Sulfoxidation:

The oxidation of prochiral sulfides to chiral sulfoxides is a significant transformation, as chiral sulfoxides are important chiral auxiliaries and can be found in biologically active molecules. wiley-vch.dersc.orglibretexts.org Metal complexes with chiral ligands derived from amino alcohols have been shown to be effective catalysts for this reaction. Although direct use of this compound as a ligand is not extensively documented, related structures like aminoindanol (B8576300) have been used in vanadium-catalyzed asymmetric oxidation of sulfides. beilstein-journals.org The mechanism generally involves the coordination of the sulfide (B99878) to the chiral metal complex, followed by an oxygen transfer from an oxidant, where the stereochemistry is controlled by the chiral ligand.

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones and imines, employing a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org Chiral β-amino alcohols are excellent ligands for ruthenium catalysts in ATH reactions. academie-sciences.frdicp.ac.cnshu.edu For instance, ligands derived from α-pinene, which share the β-amino alcohol motif, have been used in the ruthenium-catalyzed ATH of acetophenone, achieving high conversions and moderate enantioselectivities. academie-sciences.fr (S)-(+)-2-(N-benzylamino)butan-1-ol itself has been synthesized via catalytic hydrogenation, a process related to ATH. researchgate.netresearchgate.net The design of ligands from this compound for ATH would involve the in-situ formation of a chiral ruthenium complex that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the prochiral ketone or imine.

Below is a table summarizing the application of related amino alcohol derivatives in these transformations:

| Asymmetric Transformation | Catalyst System Example | Substrate Example | Product Type | Enantioselectivity (ee) |

| Asymmetric Sulfoxidation | Vanadium/aminoindanol derivative beilstein-journals.org | Aryl methyl sulfides | Chiral sulfoxides | Up to 99% |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)₂]₂/α-pinene-derived β-amino alcohol academie-sciences.fr | Acetophenone | 1-Phenylethanol | Up to 45% |

This compound Derivatives in Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules as catalysts. mdpi.combeilstein-journals.orgfrontiersin.org Derivatives of this compound are well-suited for the design of bifunctional organocatalysts, which contain two distinct functional groups that act in concert to promote a chemical reaction.

Design of Bifunctional Organocatalysts Incorporating Amino Alcohol Scaffolds

The core structure of this compound, featuring both a secondary amine and a primary alcohol, provides an excellent platform for the design of bifunctional organocatalysts. mdpi.comuni-regensburg.de These catalysts often operate through a combination of aminocatalysis (involving the formation of enamines or iminium ions) and hydrogen bonding interactions. mdpi.comuni-regensburg.de The amino group can be further functionalized to introduce other catalytic moieties, such as thiourea (B124793) or squaramide groups, which are potent hydrogen bond donors. beilstein-journals.orgscienceopen.com

The design principle involves creating a molecule where a nucleophilic or basic site (the amine) and a hydrogen-bond donating site (the alcohol or a derivative) can simultaneously activate the two different reactants in a stereocontrolled manner. scienceopen.com The rigid or semi-rigid backbone of the amino alcohol scaffold helps to fix the relative orientation of these functional groups, creating a well-defined chiral pocket that directs the stereochemical outcome of the reaction. beilstein-journals.org

Hydrogen Bonding Activation Mechanisms in Organocatalysis

Hydrogen bonding is a key activation mode in many organocatalytic reactions. beilstein-journals.orgresearchgate.net Bifunctional organocatalysts derived from amino alcohols utilize the hydroxyl group (or other appended H-bond donor groups) to activate electrophiles. chimia.chlibretexts.org This activation occurs through the formation of hydrogen bonds with the electrophile, which increases its reactivity and also helps to orient it within the chiral environment of the catalyst.

For example, in a Michael addition reaction, the hydrogen bonding moiety of the catalyst can activate the Michael acceptor (e.g., a nitroolefin) by coordinating to the nitro group. beilstein-journals.org Simultaneously, the amine part of the catalyst can activate the Michael donor (e.g., a ketone) by forming an enamine. mdpi.com This dual activation brings the two reactants into close proximity in a specific orientation, facilitating a highly enantioselective reaction. The ability of the amino alcohol scaffold to pre-organize the transition state through a network of hydrogen bonds is crucial for achieving high levels of stereocontrol. beilstein-journals.org

Applications in Key Asymmetric Organic Transformations

Bifunctional organocatalysts derived from amino alcohol scaffolds, including those conceptually similar to this compound, have been successfully applied in a wide range of key asymmetric organic transformations. These include:

Michael Additions: The addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea and squaramide catalysts derived from amino alcohols have proven to be highly effective in promoting enantioselective Michael additions. beilstein-journals.orgscienceopen.com

Aldol (B89426) Reactions: The aldol reaction is another cornerstone of carbon-carbon bond formation. Amino alcohol-derived organocatalysts can facilitate direct asymmetric aldol reactions by activating both the aldehyde and ketone components. mdpi.com

Mannich Reactions: The Mannich reaction involves the aminoalkylation of a carbon acid. Bifunctional organocatalysts can promote the enantioselective addition of enolizable ketones or aldehydes to imines.

Diels-Alder Reactions: As mentioned earlier, organocatalysts can also be employed in asymmetric Diels-Alder reactions, often through the formation of a chiral iminium ion from an α,β-unsaturated aldehyde and the amine catalyst. scienceopen.com

The table below provides examples of asymmetric transformations catalyzed by bifunctional organocatalysts incorporating amino alcohol scaffolds.

| Asymmetric Transformation | Catalyst Type | Reactant 1 | Reactant 2 | Product Type | Enantioselectivity (ee) |

| Michael Addition | Aminoindanol-based squaramide beilstein-journals.org | Acetylacetone | β-Nitrostyrene | γ-Nitroketone | High |

| Friedel-Crafts Alkylation | Aminoindanol-based thiourea beilstein-journals.org | Indole | Nitroalkene | Alkylated indole | High |

| aza-Henry Reaction | Bifunctional thiourea rsc.org | Nitromethane | N-Boc-imine | β-Nitroamine | High |

Lack of Sufficient Data for "this compound" in Specified Catalytic Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the application of the chemical compound This compound as a catalyst or ligand in the following asymmetric reactions:

Michael Addition Reactions

Diels-Alder Cycloadditions

Aldol Condensations

1,3-Dipolar Cycloadditions

Morita-Baylis-Hillman Reactions

Friedel-Crafts Alkylations

The performed searches, which included targeted queries for the use of "this compound" and its derivatives in these specific catalytic contexts, did not yield the detailed research findings necessary to construct an in-depth and scientifically accurate article as per the requested outline. The available literature does not appear to contain studies that have utilized this particular compound and reported the requisite data, such as reaction yields, enantiomeric excess values, and specific reaction conditions, which are essential for creating the detailed data tables and informative content for each subsection.

While general information on chiral amino alcohols and the principles of these asymmetric catalytic reactions is abundant, the specific role and efficacy of this compound in these transformations have not been documented in the accessible scientific domain. Consequently, the creation of a thorough and authoritative article focusing solely on this compound's applications in the specified areas of asymmetric catalysis is not feasible at this time due to the lack of primary research data.

Therefore, this report concludes that there is insufficient information to generate the requested article with the specified level of detail and scientific rigor. Further research and publication in the field of asymmetric catalysis would be required to provide the necessary data for such an analysis.

Table of Compounds Mentioned

Utility As Chiral Building Block and Resolving Agent

Role as a Chiral Building Block in Complex Molecule Synthesis

The compound's structure, featuring a stereocenter, an amino group, and a hydroxyl group, allows for its incorporation into a wide array of molecular frameworks.

Precursors to Chiral Oxazolidinones, Oxazolines, and Phosphonamides

Chiral 1,2-amino alcohols like 2-(benzylamino)butan-1-ol (B3010502) are valuable precursors for the synthesis of various heterocyclic compounds. researchgate.net These include chiral oxazolidinones, oxazolines, and phosphonamides, which are significant structural motifs in many biologically active molecules and are used as ligands in asymmetric catalysis. researchgate.netresearchgate.net The synthesis of chiral oxazolines, for instance, can be achieved from chiral 2-amino-1-butanol, a related compound, through reactions with multiple acids. sioc-journal.cnbeilstein-journals.org

Synthesis of Chiral Amino Acids and Diamines

The structural backbone of this compound makes it a suitable starting material for the synthesis of non-natural chiral amino acids and diamines. scielo.brkoreascience.kr These chiral amines are highly sought after as building blocks in the preparation of pharmaceuticals and other bioactive compounds. scielo.br The synthesis of novel chiral 1,5-diamines has been demonstrated from other complex chiral molecules, highlighting the general utility of such building blocks. scielo.br

Integration into Biologically Relevant Scaffolds and Peptidomimetics

The compound can be integrated into larger, more complex molecules with biological relevance, including peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides and are of great interest in drug discovery. The amino alcohol functionality allows for the formation of peptide-like bonds and the introduction of chirality, which is often crucial for biological activity. unisa.ituno.edu

Intermediates for Specific Pharmaceutical Targets (e.g., Roscovitine Enantiomers, Ethambutol (B1671381) Analogs)

This compound and its precursor, (S)-(+)-2-aminobutan-1-ol, are key intermediates in the synthesis of specific pharmaceutical agents. For example, (S)-(+)-2-aminobutan-1-ol is used to synthesize the (S)-enantiomer of roscovitine, a cyclin-dependent kinase (CDK) inhibitor. ottokemi.comsigmaaldrich.comchemicalbook.com Roscovitine, also known as seliciclib, has been investigated for various therapeutic applications. nih.govwikipedia.orgmedkoo.com

Furthermore, (S)-(+)-2-aminobutan-1-ol is a critical intermediate for the synthesis of (S,S)-ethambutol, an antibacterial drug used in the treatment of tuberculosis. ottokemi.comchemicalbook.comottokemi.com Ethambutol is an ethylenediamine (B42938) derivative, and its specific stereoisomer is crucial for its therapeutic effect. nih.gov The synthesis of ethambutol analogs and derivatives often relies on chiral precursors like 2-aminobutan-1-ol. google.comresearchgate.netresearchgate.net

Application in Optical Resolution of Racemic Mixtures

The ability to separate enantiomers from a racemic mixture is a critical process in the pharmaceutical industry. This compound serves as an effective chiral resolving agent for this purpose. researchgate.netbenthamdirect.com

Diastereomeric Salt Formation with Racemic Carboxylic Acids (e.g., Cyclopropanecarboxylic Acids)

One of the primary applications of this compound as a resolving agent is in the separation of racemic carboxylic acids. researchgate.netgoogle.comnih.gov This is achieved through the formation of diastereomeric salts. When the chiral amine reacts with a racemic carboxylic acid, it forms two diastereomeric salts with different physical properties, such as solubility.

A notable example is the resolution of racemic cyclopropanecarboxylic acids, such as cis- and trans-permethric acid. researchgate.netresearchgate.netresearchgate.net The (S)-(+)-2-(N-benzylamino)butan-1-ol reacts with the racemic acid to form diastereomeric salts that can then be separated by crystallization. researchgate.netresearchgate.net This method has been investigated under various conditions, including in supercritical carbon dioxide, demonstrating its versatility. researchgate.netresearchgate.netresearchgate.net

Below is a table summarizing the synthesis and application of this compound.

| Application Category | Specific Use | Example Reactants/Products |

| Chiral Building Block | Precursor to Chiral Heterocycles | Chiral Oxazolidinones, Oxazolines, Phosphonamides |

| Synthesis of Chiral Amines | Chiral Amino Acids, Chiral Diamines | |

| Biologically Relevant Scaffolds | Peptidomimetics | |

| Pharmaceutical Intermediates | (S)-Roscovitine, (S,S)-Ethambutol | |

| Resolving Agent | Optical Resolution | Racemic Carboxylic Acids |

| Diastereomeric Salt Formation | Cyclopropanecarboxylic Acids (e.g., Permethric Acid) |

Resolution Techniques (e.g., Traditional Crystallization, Supercritical Carbon Dioxide Methods)

The primary application of this compound as a resolving agent involves the separation of racemic mixtures, most notably through the formation of diastereomeric salts. researchgate.net These salts, formed between the chiral amine and a racemic acid, exhibit different physical properties, such as solubility, which allows for their separation by crystallization. unchainedlabs.comrsc.org Both classical crystallization techniques and modern methods utilizing supercritical fluids have been effectively employed.

Traditional Crystallization

The conventional method for resolving racemic acids with this compound is through diastereomeric salt crystallization. researchgate.net This process involves reacting the racemic acid with one enantiomer of the resolving agent, such as (S)-2-(benzylamino)butan-1-ol, to form a pair of diastereomeric salts. researchgate.net Due to their different spatial arrangements, these diastereomers have distinct solubilities in a given solvent system, enabling the less soluble salt to be selectively crystallized and isolated.

Research has demonstrated the efficacy of (S)-2-(benzylamino)butan-1-ol in the resolution of trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (trans-permethric acid). researchgate.net The optimization of this resolution has been a subject of study to achieve high purity and yield of the desired enantiomer. researchgate.net The process relies on the careful selection of solvents and control of crystallization conditions to maximize the difference in solubility between the diastereomeric salts.

Table 1: Research Findings on the Synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) for Use as a Resolving Agent researchgate.net

| Catalyst | Solvent | Catalyst/Substrate Ratio | Purity | Isolated Yield | Selectivity |

| 10% Pd/C (Selcat Q) | Toluene (B28343) | 0.02 | 97% | 93% | 90% |

| 10% Pd/C | Hexane | - | 99.5% | 72% | - |

Supercritical Carbon Dioxide (scCO₂) Methods

A significant advancement in resolution technology involves the use of supercritical carbon dioxide (scCO₂) as a medium for diastereomer salt crystallization. researchgate.net This technique offers a more environmentally benign and rapid alternative to traditional solvent-based crystallization. researchgate.net In this process, scCO₂ acts as an antisolvent, inducing the precipitation of the diastereomeric salts. researchgate.net

The chiral resolution of racemic cyclopropanecarboxylic acids using (S)-2-(N-benzylamino)butan-1-ol has been successfully performed in scCO₂. researchgate.net Key process parameters such as pressure, temperature, and fluid density have a profound impact on the optical purity and selectivity of the resolution. researchgate.net By carefully controlling these conditions, it is possible to achieve good enantioselectivities in a single step. researchgate.net The efficiency of the separation relies on the differential solubility of the diastereomeric salts in the supercritical fluid, which can be fine-tuned by adjusting the operational parameters. researchgate.netbme.hu This method not only accelerates the crystallization process but also allows for easier removal of the unreacted components through an extraction step. researchgate.net

Table 2: Influence of Process Parameters on Chiral Resolution in Supercritical Carbon Dioxide researchgate.net

| Resolving Agent | Racemic Compound | Parameter varied | Observation |

| (S)-2-(N-benzylamino)butan-1-ol | Cyclopropanecarboxylic acids | Pressure | Strongly affects optical purity and selectivity. |

| (S)-2-(N-benzylamino)butan-1-ol | Cyclopropanecarboxylic acids | Temperature | Strongly affects optical purity and selectivity. |

| (S)-2-(N-benzylamino)butan-1-ol | Cyclopropanecarboxylic acids | Density | Strongly affects optical purity and selectivity. |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms in Catalytic Processes

Understanding the precise mechanism by which 2-(benzylamino)butan-1-ol (B3010502) participates in catalytic cycles is crucial for optimizing existing reactions and designing new, more efficient synthetic methodologies. Research in this area focuses on identifying key intermediates and transition states that govern the speed and selectivity of these transformations.

The stereochemical outcome of reactions catalyzed by chiral amino alcohols is determined at the transition state. In processes like asymmetric reductions or alkylations, the catalyst and substrates form a transient, high-energy complex. The geometry of this complex dictates the facial selectivity of the reaction.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing these transition states. For example, in related amino alcohol-catalyzed reactions, it has been shown that the formation of intermediates can proceed through a concerted transition state where proton exchange and bond formation occur simultaneously. aak.gov.az In one such study involving the interaction of benzil (B1666583) and benzylamine, a transition state (TS1) was identified where a catalyst facilitates proton transfer, lowering the activation energy. aak.gov.az While not directly involving this compound, these models provide a framework for understanding its action. The transition state in these reactions is often stabilized by hydrogen bonding, where the hydroxyl group of the amino alcohol plays a critical role. uniroma1.itrsc.org For instance, the intramolecular hydrogen bond between the alcohol proton and the nitrogen atom can create a rigid, chair-like transition state, which effectively shields one face of the prochiral substrate.

The interaction between the substrate and the this compound catalyst is governed by a combination of steric and electronic factors. The bulky benzyl (B1604629) group on the nitrogen atom and the ethyl group at the chiral center create a specific steric environment around the catalytic active site. This steric hindrance directs the approach of the substrate, favoring one orientation over another and leading to high enantioselectivity. uc.pt

A comparative study of various chiral δ-amino alcohols in the enantioselective alkylation of aromatic aldehydes demonstrated that the nature of the N-substituent is critical. uc.pt Ligands with bulky N-benzyl groups were found to be more effective chiral inducers than their unsubstituted or N-methylated counterparts, highlighting the importance of steric bulk in achieving high discrimination of the enantiotopic faces of the aldehyde in the transition state. uc.pt The formation of a six-membered ring intermediate involving a zinc atom, the amino alcohol ligand, and the aldehyde substrate is a commonly accepted model for these reactions. The stereoselectivity is then determined by the relative stability of the two possible diastereomeric transition states.

The electronic properties of the benzyl group and any substituents on its aromatic ring can also influence catalytic activity. Electron-donating or electron-withdrawing groups can alter the Lewis basicity of the nitrogen atom and the Brønsted acidity of the hydroxyl group, thereby modulating the catalyst's interaction with the substrate and other reagents in the catalytic cycle.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry has become an indispensable tool for studying the behavior of catalysts like this compound at a molecular level. rsc.org These studies provide insights that are often difficult or impossible to obtain through experimental methods alone.

Advances in computational methods allow for the accurate prediction of stereoselectivity in asymmetric catalysis. rsc.org By calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products, the enantiomeric excess (ee) of a reaction can be estimated. The difference in the free energies (ΔΔG‡) of these transition states is directly related to the product ratio.

For amino alcohol-mediated reactions, computational models are used to explore the potential energy surface of the catalytic cycle. These calculations can identify the lowest energy pathways and the specific intermolecular interactions responsible for stereochemical control. This predictive capability is a powerful tool for the rational design of new catalysts, allowing for the in-silico screening of various ligand structures to identify those with the highest potential for selectivity before they are synthesized in the lab. rsc.org

The catalytic activity of this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. bme.hu The molecule can adopt various conformations through rotation around its single bonds. Computational conformational analysis is used to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

The most stable conformer is often one where a five-membered ring is formed through an intramolecular hydrogen bond between the hydroxyl group and the amino group. This rigidifies the structure, which can be beneficial for stereocontrol in catalysis. The relative populations of different conformers can be influenced by the solvent and temperature, which in turn can affect catalytic performance. bme.hursc.org

| Parameter | Solvent | Finding | Reference |

| Hydrogenation of Schiff base | Toluene (B28343) | 93% Yield, 90% Selectivity | researchgate.net |

| Hydrogenation of Schiff base | Methanol | High conversion | researchgate.net |

| Hydrogenation of Schiff base | Ethyl Acetate (B1210297) | 77% Yield | researchgate.net |

| Hydrogenation of Schiff base | Isopropyl Alcohol | 89% Yield | researchgate.net |

Table 1. Research findings on the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol via hydrogenation of its Schiff base under various solvent conditions, demonstrating the influence of the reaction environment. researchgate.netresearchgate.net

The catalytic process is a dynamic interplay of various intermolecular forces. mpg.dewikipedia.org In the context of this compound catalysis, key intermolecular interactions include:

Hydrogen Bonding: As mentioned, the hydroxyl group is a potent hydrogen bond donor, interacting with substrates (e.g., carbonyl oxygen) or metal centers. rsc.org

Coordination: The nitrogen and oxygen atoms can coordinate to metal centers (e.g., Zn, Al, Ti), forming a chiral metallic complex that acts as the true catalyst.

π-Interactions: The benzyl group's aromatic ring can engage in π-π stacking or cation-π interactions with suitable substrates or other components of the reaction mixture.

Molecular modeling studies can map out the binding modes of this compound within a catalytic cycle. These models visualize how the ligand, metal, and substrate(s) assemble to form the active catalytic species and how this assembly guides the reaction to the observed products. mpg.de Understanding these binding modes is essential for explaining the source of enantioselectivity and for rationally modifying the catalyst structure to improve its performance.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The demand for greener and more economical chemical processes has spurred research into sustainable synthetic routes for chiral compounds like 2-(benzylamino)butan-1-ol (B3010502). An efficient and environmentally conscious method for its synthesis involves the catalytic hydrogenation of its corresponding Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol. mtak.hu This process, utilizing a palladium on carbon (Pd/C) catalyst, can be conducted under mild conditions—room temperature and atmospheric pressure—in non-polar solvents like toluene (B28343), achieving high purity and yield. mtak.hu This approach avoids the use of harsh reagents and chlorinated solvents, which were employed in some earlier methods. mtak.hu

Further advancements in sustainable synthesis are leaning towards biocatalysis. The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones presents a promising avenue for the one-step synthesis of chiral amino alcohols. frontiersin.orgnih.gov This biotechnological approach utilizes ammonia (B1221849) as the amino donor under mild reaction conditions, offering high enantioselectivity. frontiersin.orgnih.gov The application of such biocatalytic methods to produce this compound or its precursors could significantly enhance the sustainability of its production.

Below is a comparative overview of synthetic strategies for chiral amino alcohols, highlighting the trend towards more sustainable methods.

| Synthetic Strategy | Key Features | Sustainability Aspects |

| Chemical Catalysis | Heterogeneous catalysis (e.g., Pd/C) | Mild conditions, avoids harsh reagents and chlorinated solvents. mtak.hu |

| Biocatalysis | Engineered enzymes (e.g., AmDHs) | Uses ammonia as amino donor, mild conditions, high enantioselectivity. frontiersin.orgnih.gov |

| Traditional Methods | May involve stoichiometric reagents | Can generate significant waste and use hazardous materials. |

Exploration of New Catalytic Applications and Ligand Architectures for Broader Asymmetric Transformations

Chiral 1,2-amino alcohols, including this compound, are well-established as effective ligands in asymmetric catalysis, particularly in stereoselective reactions like the hydrogenation of carbonyl compounds. mtak.hu Future research is focused on expanding their catalytic utility and designing novel ligand architectures to tackle a wider array of asymmetric transformations.

One promising area is the application of their ruthenium complexes in asymmetric transfer hydrogenation (ATH) of imines. mdpi.com Chiral β-amino alcohols serve as ligands in these reactions, enabling the stereoselective reduction of C=N bonds to produce chiral amines, which are valuable pharmaceutical intermediates. mdpi.com The structural rigidity of the amino alcohol ligand is crucial for achieving high enantioselectivity in these transformations. mdpi.com

Furthermore, the development of novel synthetic pathways, such as chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, is leading to new types of chiral β-amino alcohol scaffolds. westlake.edu.cn These innovative methods not only provide access to previously challenging-to-synthesize amino alcohols but also open the door to new classes of chiral ligands with unique steric and electronic properties. westlake.edu.cn The modular synthesis of these compounds allows for the fine-tuning of the ligand structure to optimize performance in various asymmetric catalytic reactions. westlake.edu.cn

| Catalytic Application | Ligand Role of Amino Alcohols | Potential for this compound |

| Asymmetric Transfer Hydrogenation | Formation of chiral ruthenium complexes for imine reduction. mdpi.com | As a ligand to induce enantioselectivity in the synthesis of chiral amines. |

| Asymmetric C-C Bond Formation | Development of novel ligand architectures from new synthetic routes. westlake.edu.cn | Derivatives could serve as ligands in reactions like asymmetric cross-coupling. |

| Organocatalysis | Acting as a chiral catalyst itself or as a precursor to one. | Potential for use in various organocatalytic transformations. nih.gov |